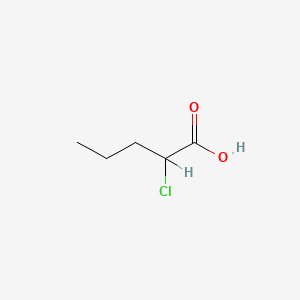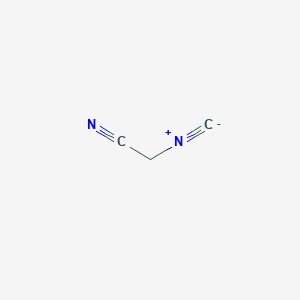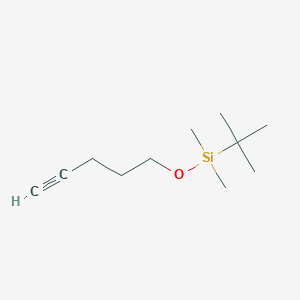
2-Chloropentanoic acid
Descripción general
Descripción
2-Chloropentanoic acid is a chemical compound with the molecular formula C5H9ClO2. It is a colorless liquid with a pungent odor and is soluble in water. This compound is widely used in various scientific research applications due to its unique properties. In
Aplicaciones Científicas De Investigación
1. Crystal Engineering and Structural Characterization
2-Chloropentanoic acid has been utilized in crystal engineering, specifically in synthesizing molecular salts with pyridyl and benzoic acid derivatives. These salts, investigated for their structural properties using spectroscopic, thermal, and X-ray diffraction techniques, demonstrate the importance of halogen bonds in crystal structures. The study also highlights the occurrence of weak halogen bonds in the presence of strong hydrogen bonds in these molecular salts/cocrystals (Oruganti et al., 2017).
2. Synthesis and Characterization of Mixed Derivatives
In the field of organic chemistry, 2-chloropentanoic acid has been involved in the synthesis of mixed 1,3-dithia-2-arsacyclopentane derivatives with oxygen and sulfur donor ligands. These derivatives were characterized for their antimicrobial properties against selected bacterial and fungal strains, showcasing the compound's potential in developing new antimicrobial agents (Chauhan et al., 2011).
3. Catalyst in Glycosidation Reactions
2-Chloropentanoic acid has been utilized as a steering group in glycosidation reactions. It was found to facilitate rapid and efficient glycosidation of a range of sterically hindered alcohols under mild conditions, demonstrating its role in enhancing the efficiency of these reactions (Szpilman & Carreira, 2009).
4. Role in Advanced Oxidation Processes
Advanced oxidation processes involving 2-chloropentanoic acid have been researched for water decontamination and disinfection. Studies have investigated the roles of reactive species in the degradation of micropollutants, highlighting the importance of understanding the mechanisms behind these oxidation processes (Fang et al., 2014).
5. Extraction Studies
The compound has been examined in studies focusing on the extraction of related compounds. For instance, research on the extraction of 4-oxopentanoic acid using various diluents has provided insights into the efficiency and mechanisms of reactive extraction processes (Kumar et al., 2015).
6. Computational and Docking Studies
Computational studies have explored the influence of functional groups on derivatives of 2-chloropentanoic acid. These investigations, including molecular docking, have provided valuable information for drug discovery and development, showing the compound's potential in pharmaceutical research (Raajaraman et al., 2019).
Propiedades
IUPAC Name |
2-chloropentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZRDRYYUVHLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276092, DTXSID10881105 | |
| Record name | 2-Chloropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentanoic acid, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10881105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropentanoic acid | |
CAS RN |
6155-96-0, 28600-64-8 | |
| Record name | Pentanoic acid, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006155960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentanoic acid, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10881105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloropentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]-](/img/structure/B3054612.png)






